

2-(Pyridin-3-yl)benzoic acid chemical structure and analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Pyridin-3-yl)benzoic acid

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An In-depth Technical Guide to 2-(Pyridin-3-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-3-yl)benzoic acid is a bi-aryl carboxylic acid derivative featuring a benzoic acid moiety substituted with a pyridine ring. This heterocyclic scaffold is of significant interest in medicinal chemistry and materials science due to its structural motifs that allow for diverse chemical interactions. Its importance is underscored by its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and functional materials. This technical guide provides a comprehensive overview of the chemical structure, analysis, and synthesis of **2-(Pyridin-3-yl)benzoic acid**.

Chemical Structure and Properties

2-(Pyridin-3-yl)benzoic acid possesses a molecular structure where a pyridine ring is connected to a benzoic acid at the 2-position of the benzene ring. This arrangement allows for potential intramolecular interactions and provides multiple sites for further chemical modifications.

Chemical Identifiers

- IUPAC Name: **2-(Pyridin-3-yl)benzoic acid**[\[1\]](#)
- CAS Number: 134363-45-4[\[1\]](#)
- Molecular Formula: C₁₂H₉NO₂[\[1\]](#)
- SMILES: C1=CC=C(C(=C1)C2=CN=CC=C2)C(=O)O[\[1\]](#)
- InChI: InChI=1S/C12H9NO2/c14-12(15)11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-8H,(H,14,15)[\[1\]](#)

Physicochemical Properties

A summary of the key quantitative data for **2-(Pyridin-3-yl)benzoic acid** is presented in the table below.

Property	Value	Reference
Molecular Weight	199.21 g/mol	[1]
Monoisotopic Mass	199.063328530 Da	[1]
Purity	≥95%	[2]
Appearance	White to off-white solid	
Storage	Room temperature	[2]

Chemical Analysis

The structural elucidation and purity assessment of **2-(Pyridin-3-yl)benzoic acid** are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and benzene rings, as well as a characteristic downfield signal for the carboxylic acid proton.
- ¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, with the carbonyl carbon of the carboxylic acid appearing at the lowest field.

While specific spectra for **2-(Pyridin-3-yl)benzoic acid** are not readily available in the public domain, data for similar benzoic acid derivatives can provide a reference for expected chemical shifts. For instance, the carboxylic acid carbon in benzoic acid derivatives typically resonates around 172 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum of **2-(Pyridin-3-yl)benzoic acid** is characterized by several key absorption bands:

- A broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm^{-1} .[4]
- A strong C=O stretching vibration for the carbonyl group, usually appearing around 1700 cm^{-1} .[4]
- C-H stretching vibrations for the aromatic rings above 3000 cm^{-1} .
- C=C and C=N stretching vibrations within the aromatic rings in the 1400-1600 cm^{-1} region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ($[\text{M}]^+$) for **2-(Pyridin-3-yl)benzoic acid** would be observed at an m/z of 199. The fragmentation pattern would likely involve the loss of the carboxylic acid group and cleavage of the bond between the two aromatic rings. The base peak in the mass spectrum of benzoic acid itself is typically the $[\text{C}_6\text{H}_5\text{CO}]^+$ fragment at m/z 105.[5]

Experimental Protocols

The synthesis of **2-(Pyridin-3-yl)benzoic acid** is most commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Synthesis via Suzuki-Miyaura Coupling

This method involves the reaction of a boronic acid or its ester with a halide in the presence of a palladium catalyst and a base.

General Protocol:

- Reactants:
 - 2-Bromobenzoic acid (or a corresponding ester)
 - Pyridine-3-boronic acid
 - Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{dppf})\text{Cl}_2$)
 - Base (e.g., K_2CO_3 , Na_2CO_3 , K_3PO_4)
 - Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
- Procedure: a. To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-bromobenzoic acid, pyridine-3-boronic acid, and the base. b. Add the solvent, followed by the palladium catalyst. c. Heat the reaction mixture with stirring for several hours until the reaction is complete (monitored by TLC or LC-MS). d. After cooling to room temperature, the reaction mixture is typically subjected to an aqueous workup. This may involve acidification to protonate the carboxylate, followed by extraction with an organic solvent. e. The organic layers are combined, dried over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4), and the solvent is removed under reduced pressure. f. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure **2-(Pyridin-3-yl)benzoic acid**.

A general workflow for the Suzuki-Miyaura coupling is depicted below.



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Suzuki-Miyaura Coupling Workflow

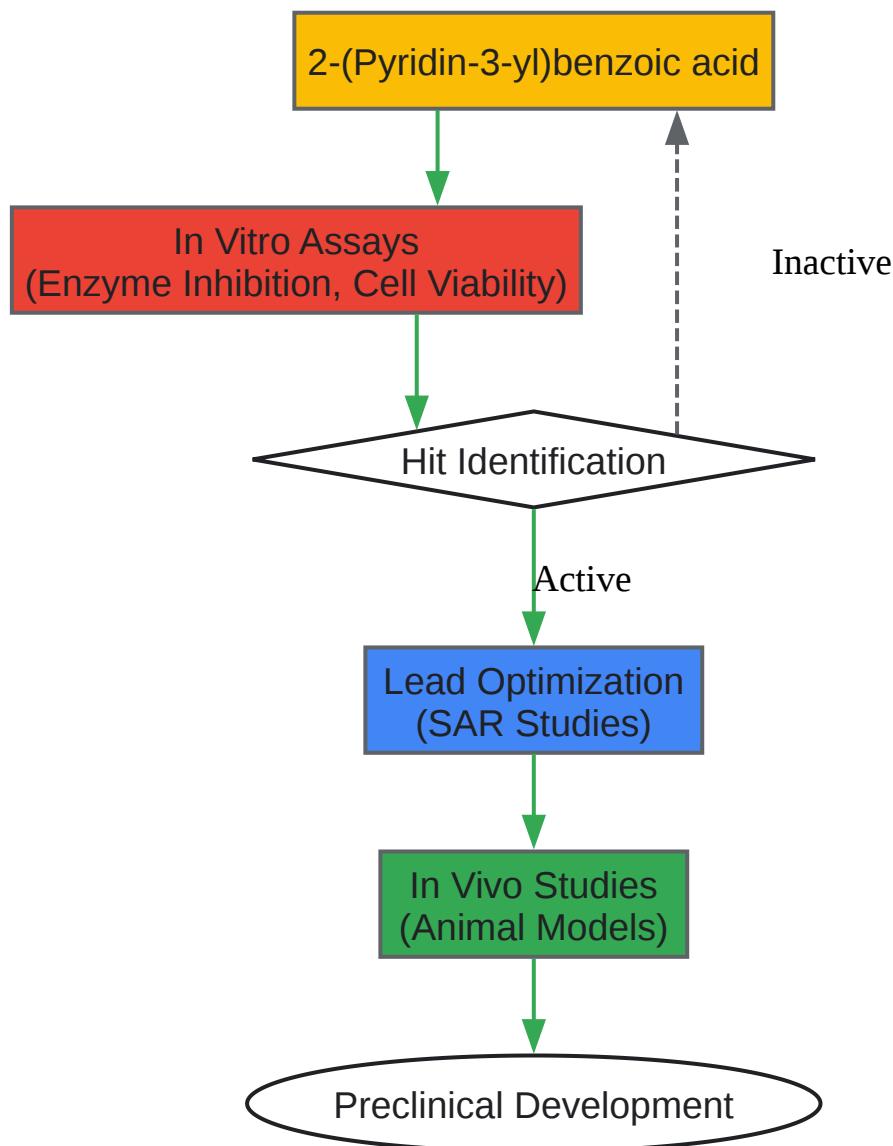
Biological Activity and Applications

While specific biological activities and signaling pathway involvement for **2-(Pyridin-3-yl)benzoic acid** are not extensively documented in publicly available literature, its structural

components are present in numerous biologically active molecules. Pyridine and benzoic acid derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[6]

The structural motif of 2-arylpyridines is a common feature in many pharmaceutical compounds. Therefore, **2-(Pyridin-3-yl)benzoic acid** serves as a valuable building block for the synthesis of novel drug candidates. Its carboxylic acid functionality allows for the formation of amides, esters, and other derivatives, enabling the exploration of structure-activity relationships in drug discovery programs. For instance, derivatives of pyridinyl-benzoic acids are investigated as potential enzyme inhibitors.

A logical workflow for the preliminary biological evaluation of a compound like **2-(Pyridin-3-yl)benzoic acid** is illustrated below.

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Biological Evaluation Workflow

Conclusion

2-(Pyridin-3-yl)benzoic acid is a versatile chemical compound with significant potential in the fields of medicinal chemistry and materials science. This guide has provided a detailed overview of its chemical structure, analytical characterization, and a general protocol for its synthesis via the Suzuki-Miyaura coupling reaction. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

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- To cite this document: BenchChem. [2-(Pyridin-3-yl)benzoic acid chemical structure and analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b162062#2-pyridin-3-yl-benzoic-acid-chemical-structure-and-analysis\]](https://www.benchchem.com/product/b162062#2-pyridin-3-yl-benzoic-acid-chemical-structure-and-analysis)

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